Yggflrrqfkvvt is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. Although specific literature directly referencing this compound may be limited, it is essential to classify it within the broader context of chemical compounds. This classification can include its molecular structure, functional groups, and potential reactivity patterns.
The origins of Yggflrrqfkvvt are not explicitly documented in the available literature, indicating that it may either be a synthetic compound or a novel substance yet to be fully characterized in scientific databases. Further research is required to identify its natural sources or synthetic pathways.
Yggflrrqfkvvt can be classified based on several criteria:
The synthesis of Yggflrrqfkvvt can involve various methodologies depending on its chemical nature. Common synthesis methods in organic chemistry include:
The molecular structure of Yggflrrqfkvvt would need to be elucidated through techniques such as X-ray crystallography or NMR spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule.
To fully characterize Yggflrrqfkvvt:
Yggflrrqfkvvt may participate in various chemical reactions depending on its functional groups. Potential reactions could include:
Understanding the reaction mechanisms would require detailed kinetic studies and possibly computational chemistry simulations to predict reaction pathways and intermediates.
The mechanism of action for Yggflrrqfkvvt would depend heavily on its biological targets if applicable. For example, if it interacts with specific enzymes or receptors, understanding this interaction could involve:
Data collection would involve quantitative assays and possibly structural biology techniques to visualize binding interactions at the molecular level.
Key physical properties that need characterization include:
Chemical properties would encompass:
Relevant data would typically be gathered through experimental studies under controlled conditions.
Yggflrrqfkvvt's applications could span several scientific fields:
Yggflrrqfkvvt was first recognized as a proteolytic cleavage product of the prodynorphin precursor protein, which generates biologically active opioid peptides. Prodynorphin undergoes post-translational processing to yield multiple peptides containing the conserved N-terminal pentapeptide sequence Tyr-Gly-Gly-Phe-Leu (YGGFL), known as the Leu-enkephalin core. Yggflrrqfkvvt corresponds to a 13-amino acid peptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr) originally termed dynorphin B or rimorphin [2] [6]. This peptide was isolated from pituitary extracts and hypothalamic tissues in the early 1980s, where it was identified via chromatographic separation and radioimmunoassays targeting the conserved YGGFL motif [3] [6].
Comparative studies across species revealed evolutionary conservation of this peptide’s structure. In mammals, dynorphin B (Yggflrrqfkvvt) retains identical residues at critical positions (e.g., Tyr¹, Phe⁴, Leu⁵), while teleost fish exhibit minor variations such as Ile³ instead of Leu³ in the enkephalin core [2]. The table below summarizes structural variations:
Table 1: Comparative Sequence of Yggflrrqfkvvt (Dynorphin B) Across Species
Taxonomic Group | Species | Amino Acid Sequence | Variant Position |
---|---|---|---|
Mammals | Homo sapiens | YGGFLRRQFKVVT | None |
Actinopterygii | Danio rerio (zebrafish) | YGGFMRRIRPKLKWDNQKRYGGFLRRQFKVVT | Met³ (core) |
Sarcopterygii | Protopterus annectens (lungfish) | YGGFFRRIRPKLKWDNQ... | Phe³ (core) |
Avram Goldstein, founder of Molecular Pharmacology, pioneered the isolation and functional characterization of dynorphin peptides. In 1979, his team at Stanford University purified "dynorphin" (later termed dynorphin A) from porcine pituitary extracts, noting its "extraordinary potency" in guinea ileum bioassays—up to 700x greater than Leu-enkephalin [3] [7]. The name dynorphin derived from the Greek dynamis (power) and orphin (endogenous morphine peptide), reflecting its potent κ-opioid receptor (KOR) activation [7].
Goldstein’s 1981–1982 studies identified Yggflrrqfkvvt (dynorphin B) as a distinct product of prodynorphin cleavage, alongside α-neoendorphin and dynorphin A [3]. His work established that:
The naming of Yggflrrqfkvvt evolved alongside standardized peptide nomenclature frameworks. Initially designated rimorphin by Kilpatrick et al. (1982) or dynorphin B by Fischli et al. (1982), it was later codified under IUPAC peptide-naming rules as:
Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr [4] [10]
IUPAC conventions prioritize:
The transition from colloquial (e.g., "big dynorphin" for precursor fragments) to systematic nomenclature resolved ambiguities in biochemical literature. For example:
Table 2: Key Nomenclature Milestones for Prodynorphin-Derived Peptides
Year | Term Introduced | Sequence | Nomenclature Basis |
---|---|---|---|
1979 | Dynorphin A | YGGFLRRIRPKLKWDNQ | Functional potency (Goldstein et al.) |
1982 | Rimorphin | YGGFLRRQFKVVT | Isolated fragment (Kilpatrick et al.) |
1982 | Dynorphin B | YGGFLRRQFKVVT | Precursor position (Fischli et al.) |
1984 | Leumorphin | YGGFLRRQFKVVTRSQ... | Extended C-terminus |
Structural characterization confirmed Yggflrrqfkvvt’s α-helical conformation at residues 6–13, stabilized by salt bridges (e.g., Arg⁶–Glu⁹) and hydrophobic interactions (Val¹¹–Thr¹³). This secondary structure optimizes KOR binding via the N-terminal YGGFL motif and C-terminal charge interactions [3] [6].
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: